N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
Description
Rationale for Heterocyclic Integration in Targeted Drug Design
The strategic incorporation of heterocyclic systems into drug candidates is rooted in their ability to mimic natural ligands while offering tunable electronic and steric properties. Thieno[3,4-c]pyrazole derivatives, in particular, exhibit a unique balance of aromatic stability and functional group flexibility, enabling precise interactions with enzymatic active sites or allosteric pockets. For instance, the sulfur atom in the thiophene ring facilitates π-π stacking and hydrophobic interactions, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors or donors, critical for binding to polar residues in target proteins.
A comparative analysis of heterocyclic systems used in late-phase drug development reveals that fused thiophene-pyrazole architectures occupy a distinct chemical space characterized by moderate lipophilicity (LogP ~2–3) and polar surface areas (PSA ~70–90 Ų), optimizing membrane permeability and solubility. Table 1 illustrates key physicochemical properties of selected heterocycles, highlighting the advantages of thieno[3,4-c]pyrazole systems over simpler aromatic rings.
Table 1: Physicochemical Properties of Heterocyclic Systems in Drug Design
| Heterocycle | LogP | PSA (Ų) | Hydrogen Bond Acceptors | Aromatic Rings |
|---|---|---|---|---|
| Thieno[3,4-c]pyrazole | 2.8 | 85 | 4 | 2 |
| Pyridine | 1.2 | 12 | 1 | 1 |
| Benzofuran | 3.1 | 27 | 2 | 2 |
| Imidazole | 0.9 | 41 | 2 | 1 |
Data derived from principal component analysis of Phase II drug candidates.
The acetamide moiety in N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide further enhances target engagement by introducing conformational rigidity and additional hydrogen-bonding capacity. This is exemplified in studies where analogous thieno[3,4-c]pyrazole-acetamide hybrids demonstrated nanomolar affinity for cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.
Strategic Importance of Thiophene-Pyrazole Fusion Architectures
The fusion of thiophene and pyrazole rings creates a planar, electron-rich scaffold that enhances interactions with hydrophobic protein pockets while maintaining metabolic stability. In This compound, the thieno[3,4-c]pyrazole core adopts a bicyclic conformation that restricts rotational freedom, reducing entropic penalties upon target binding. This structural preorganization is critical for achieving high binding affinity, as evidenced by the 4-fluorophenyl derivative of thieno[3,4-c]pyrazole, which exhibited COX-2 inhibition comparable to celecoxib in preclinical models.
The pyridin-4-ylthioacetamide substituent introduces a sulfur atom capable of forming covalent interactions with cysteine residues in target enzymes, a feature leveraged in protease inhibitors and kinase modulators. Meanwhile, the furan-2-ylmethyl group contributes to solubility via its oxygen atom while participating in van der Waals interactions with aromatic residues. Table 2 contrasts the binding affinities of thiophene-pyrazole hybrids with other heterocyclic systems, underscoring the superiority of fused architectures.
Table 2: Binding Affinities of Heterocyclic Hybrids for COX-2
| Compound Class | IC₅₀ (nM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| Thieno[3,4-c]pyrazole-acetamide | 12 ± 2 | 1:150 |
| Pyrazole-carboxamide | 45 ± 7 | 1:30 |
| Thiophene-urea | 89 ± 12 | 1:10 |
| Imidazole-acetic acid | 220 ± 25 | 1:5 |
Data adapted from in vitro enzyme inhibition assays.
Synthetic methodologies for these hybrids often involve cyclocondensation reactions, such as the treatment of 3-dimethylaminomethylenethiophene-2,4-dione with arylhydrazines, followed by acetamide functionalization via nucleophilic acyl substitution. Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to under 2 hours, achieving yields exceeding 80% while minimizing side products.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c25-17(21-8-13-2-1-7-27-13)9-24-19(15-10-28-11-16(15)23-24)22-18(26)12-29-14-3-5-20-6-4-14/h1-7H,8-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDKTHLECCLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from a combination of furan derivatives and thieno[3,4-c]pyrazole scaffolds, which are known for their diverse biological activities.
Key Steps in Synthesis
- Formation of Thieno[3,4-c]pyrazole : The initial step often involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core.
- Introduction of Furan and Pyridine Moieties : Subsequent reactions introduce furan and pyridine groups through nucleophilic substitution or coupling reactions.
- Final Acetamide Formation : The final step typically involves acylation to form the acetamide functional group.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance:
- Mechanism of Action : Compounds targeting viral enzymes or cellular pathways involved in viral replication have shown promise. The thiazolidinedione derivatives have been noted for their activity against phosphoinositide 3-kinases (PI3K), which are crucial in inflammatory responses and viral pathogenesis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cellular Effects : Studies have reported that related compounds activate apoptotic pathways in cancer cells. For example, certain pyridine-based compounds have demonstrated increased apoptosis in MCF-7 breast cancer cells .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication via PI3K targeting | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
A study on similar compounds demonstrated significant antiviral activity against vesicular stomatitis virus with optimal concentrations identified for effective treatment . This suggests that this compound may exhibit comparable effects.
Case Study 2: Anticancer Potential
In vitro studies on related furan and pyridine derivatives showed enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways . This reinforces the hypothesis that this compound could be a candidate for further anticancer research.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide involves multiple steps that typically include the formation of the furan ring, the introduction of the pyridine moiety, and subsequent modifications to achieve the final structure. The synthetic pathways often utilize methods such as:
- Condensation reactions involving furan derivatives and pyridine-based compounds.
- Cyclization reactions to form the thieno[3,4-c]pyrazole structure.
Research has shown that optimizing reaction conditions such as temperature, solvent choice, and catalysts can significantly enhance yield and purity .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:
- Inhibition of HIV Reverse Transcriptase : Compounds containing pyrazole derivatives have shown efficacy against HIV reverse transcriptase (RT), with certain modifications leading to improved IC50 values . This suggests that similar structures may exhibit comparable antiviral properties.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer applications. Research indicates that derivatives with similar frameworks can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating specific apoptotic pathways .
Potential Uses in Drug Development
Given its complex structure and demonstrated biological activities, this compound could serve as a lead compound for developing new antiviral or anticancer drugs. The following therapeutic areas are particularly promising:
- Antiviral Treatments : Targeting viral infections by inhibiting key viral enzymes.
- Cancer Therapy : Utilizing its ability to induce apoptosis in tumor cells for cancer treatment.
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic and Computational Insights
- Hydrogen-Bonding Motifs : Analogous acetamides form R₂²(8) dimeric motifs via N–H···N bonds . The target compound’s pyridine nitrogen may instead stabilize N–H···O interactions, altering crystal packing .
- QSAR Predictions : Electronic descriptors (e.g., dipole moment, HOMO-LUMO gap) suggest higher reactivity than dichlorophenylacetamides but lower than triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
